molecular formula C13H25NO2 B13613749 Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate

Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate

Cat. No.: B13613749
M. Wt: 227.34 g/mol
InChI Key: WRNVQZGKIYMQMG-UHFFFAOYSA-N
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Description

Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate is a chemical compound with the molecular formula C13H25NO2. It is often used in various chemical and industrial applications due to its unique structural properties and reactivity. This compound is known for its stability and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate typically involves the reaction of cyclohexylamine with tert-butyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclohexylamine attacks the carbon atom of tert-butyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted cyclohexyl derivatives

Scientific Research Applications

Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
  • 4-tert-Butylcyclohexyl acetate
  • 2-tert-Butylcyclohexyl acetate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. Its tert-butyl group provides steric hindrance, enhancing its stability, while the aminomethyl group offers versatility in chemical reactions.

Properties

IUPAC Name

tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)9-13(10-14)7-5-4-6-8-13/h4-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNVQZGKIYMQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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